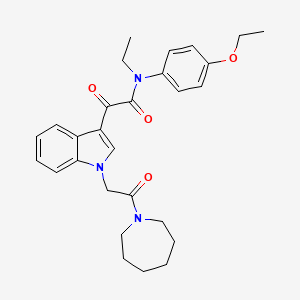

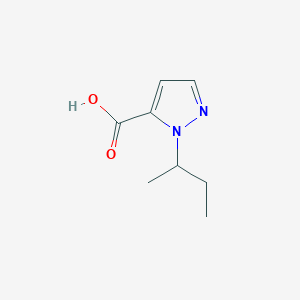

1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Butan-2-yl)-1H-pyrazole-5-carboxylic acid, also known as BPC-157, is a synthetic peptide consisting of 15 amino acids. It was first isolated from human gastric juice and has been found to have a wide range of potential therapeutic applications due to its ability to promote healing and tissue regeneration.

Aplicaciones Científicas De Investigación

Coordination Behavior in Metal Complexes

- A study by Gupta, da Silva, and Pombeiro (2019) explored the coordination behavior of a similar compound, 5-methyl-1H-pyrazole-3-carboxylic acid, with cobalt (II) and nickel (II) nitrates. This research reveals the compound's potential in forming unique binuclear complexes, important in the field of coordination chemistry (Gupta, da Silva, & Pombeiro, 2019).

Optical Properties

- A 2014 study by Ge et al. investigated the synthesis and optical properties of novel derivatives of a closely related compound. This study is significant for understanding the absorption and emission properties of such compounds, which can be crucial in developing new materials for optical applications (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Synthesis and Structural Analysis

- Radi et al. (2015) conducted research on the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives. Their work contributes to the understanding of the crystallization properties of these compounds, which is vital for their application in materials science and coordination chemistry (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Application in Complex Formation

- The research by Dorn and Ozegowski (1998) focuses on synthesis methods involving similar compounds, leading to the creation of various acids and lactams. These findings are essential for the development of new synthetic routes and applications in organic chemistry (Dorn & Ozegowski, 1998).

Medicinal Chemistry

- Almansa et al. (1997) reported the synthesis and activity of a series of 5-(biphenyl-4-ylmethyl)pyrazoles as angiotensin II antagonists. Although this study involves medicinal applications, it highlights the versatility of pyrazole derivatives in synthesizing biologically active compounds (Almansa, Gomez, Cavalcanti, de Arriba, García-Rafanell, & Forn, 1997).

Mecanismo De Acción

Target of Action

It is known that similar compounds often interact with gaba-a receptors, inhibiting receptors for neuronal acetylcholine, and kainate .

Mode of Action

It is known that barbiturates like butabarbital potentiate gaba-a receptors and inhibit receptors for neuronal acetylcholine, and kainate . This leads to a decrease in the firing rate of neurons, producing sedation .

Biochemical Pathways

Similar compounds are known to affect various metabolic pathways, including those involved in the synthesis and degradation of proteins .

Pharmacokinetics

Similar compounds are known to have a fast onset and short duration of action, making them useful for certain applications .

Result of Action

Similar compounds are known to produce a range of effects from mild sedation to hypnosis as a function of dosage .

Propiedades

IUPAC Name |

2-butan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6(2)10-7(8(11)12)4-5-9-10/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQPLWZBEBFRJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylthio)phenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463032.png)

![N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463034.png)

![2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol](/img/structure/B2463039.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2463041.png)

![1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone](/img/structure/B2463042.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2463044.png)

![N-(1-benzylpiperidin-4-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2463048.png)